molecular formula C20H24N2O3 B251634 2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide

Cat. No. B251634
M. Wt: 340.4 g/mol
InChI Key: TULZDPSMFPDFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly known as DMXAA and is a synthetic small molecule that has been studied extensively for its potential therapeutic applications. DMXAA was initially developed as an antitumor agent, and its mechanism of action involves the activation of the immune system to fight cancer cells.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood. However, it is believed that DMXAA activates the immune system to fight cancer cells by inducing the production of cytokines such as TNF-α and IFN-α. DMXAA has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α and IFN-α, which are essential for the immune system to fight cancer cells. DMXAA has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors. DMXAA has been shown to have a short half-life in the body, which limits its effectiveness as an antitumor agent.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potent antitumor activity in preclinical studies. DMXAA is also relatively easy to synthesize and purify. However, DMXAA has a short half-life in the body, which limits its effectiveness as an antitumor agent. DMXAA also has limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of DMXAA. One direction is to develop new formulations of DMXAA that have improved solubility and pharmacokinetic properties. Another direction is to investigate the use of DMXAA in combination with other antitumor agents to enhance its effectiveness. The use of DMXAA in combination with immunotherapy agents is also an area of active research. Finally, the development of biomarkers to predict the response to DMXAA treatment is an important area of future research.
Conclusion:
DMXAA is a synthetic small molecule that has been studied extensively for its potential therapeutic applications. It was initially developed as an antitumor agent, and its mechanism of action involves the activation of the immune system to fight cancer cells. DMXAA has several advantages and limitations for lab experiments, and there are several future directions for its study. DMXAA has the potential to be a valuable tool in the fight against cancer, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

DMXAA can be synthesized using a multi-step procedure. The first step involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 2-(3,5-dimethylphenoxy)acetamide. The second step involves the reaction of 2-(3,5-dimethylphenoxy)acetamide with 2-(4-morpholinyl)aniline to form 2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide. The final product can be purified using column chromatography.

Scientific Research Applications

DMXAA has been studied extensively for its potential therapeutic applications. It was initially developed as an antitumor agent and has been shown to have potent antitumor activity in preclinical studies. DMXAA has been shown to activate the immune system to fight cancer cells by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α).

properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C20H24N2O3/c1-15-11-16(2)13-17(12-15)25-14-20(23)21-18-5-3-4-6-19(18)22-7-9-24-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23)

InChI Key

TULZDPSMFPDFNC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.